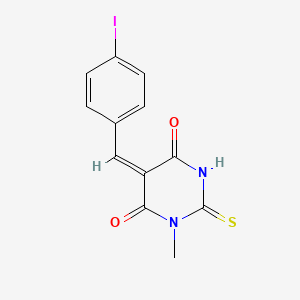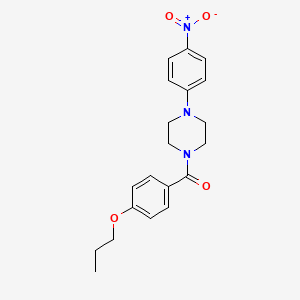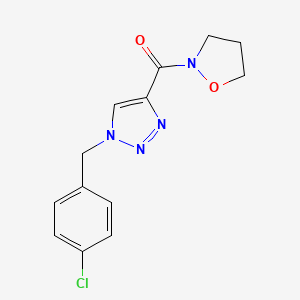![molecular formula C20H24ClNO5 B5146760 1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate](/img/structure/B5146760.png)
1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as JNJ-7925476 and is a selective antagonist of the dopamine D2 receptor.
Aplicaciones Científicas De Investigación
1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate has been extensively studied in scientific research for its potential applications in various fields. It has been found to be a potent and selective antagonist of the dopamine D2 receptor, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and drug addiction.
Mecanismo De Acción
The mechanism of action of 1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate involves its binding to the dopamine D2 receptor and blocking its activity. This results in a decrease in the release of dopamine, which is a neurotransmitter that plays a critical role in the regulation of mood, motivation, and reward. By blocking the dopamine D2 receptor, this compound can reduce the symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which can lead to a decrease in the symptoms of various neurological and psychiatric disorders. It has also been found to have anxiolytic and antidepressant effects, which make it a promising candidate for the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate in lab experiments include its high selectivity for the dopamine D2 receptor and its potential applications in various fields. However, the limitations of using this compound include its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate. One potential direction is to investigate its potential applications in the treatment of drug addiction, as it has been found to reduce the release of dopamine, which is a neurotransmitter that plays a critical role in drug addiction. Another direction is to study its potential applications in the treatment of other neurological and psychiatric disorders such as bipolar disorder and attention deficit hyperactivity disorder. Additionally, further research can be conducted to improve the synthesis method and purity of the compound, which can lead to its more widespread use in scientific research.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to its more widespread use in scientific research and potential applications in the treatment of various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate involves the reaction of 1-(4-hydroxybutyl)pyrrolidine with 4-chloro-1-naphthol in the presence of a base such as potassium carbonate. The resulting product is then reacted with oxalic acid to form the oxalate salt of the compound. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization and column chromatography.
Propiedades
IUPAC Name |
1-[4-(4-chloronaphthalen-1-yl)oxybutyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO.C2H2O4/c19-17-9-10-18(16-8-2-1-7-15(16)17)21-14-6-5-13-20-11-3-4-12-20;3-1(4)2(5)6/h1-2,7-10H,3-6,11-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHMSDOFPZNCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-4-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]-6-nitrophenol](/img/structure/B5146681.png)

![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-propylpiperazine](/img/structure/B5146690.png)


![2-chloro-N-[3-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5146705.png)


![1,1'-[1,3-propanediylbis(oxy)]dinaphthalene](/img/structure/B5146728.png)

![2-nitro-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B5146749.png)


